REACTION_CXSMILES
|
[C:1]([O:5][C:6]([NH:8][C:9]1[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[CH:11][C:10]=1[C:18]#[C:19][C:20]1[CH:21]=[C:22]([NH:26][C:27](=[O:33])[O:28][C:29]([CH3:32])([CH3:31])[CH3:30])[CH:23]=[CH:24][CH:25]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2]>CN(C=O)C.[Pd]>[NH2:15][C:12]1[CH:13]=[CH:14][C:9]([NH:8][C:6]([O:5][C:1]([CH3:4])([CH3:3])[CH3:2])=[O:7])=[C:10]([CH2:18][CH2:19][C:20]2[CH:21]=[C:22]([NH:26][C:27](=[O:33])[O:28][C:29]([CH3:32])([CH3:31])[CH3:30])[CH:23]=[CH:24][CH:25]=2)[CH:11]=1
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Name
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tert-butyl [3-({2-[(tert-butoxycarbonyl)amino]-5-nitrophenyl}ethynyl)phenyl]carbamate
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Quantity
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15 g
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Type
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reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C#CC=1C=C(C=CC1)NC(OC(C)(C)C)=O
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Name
|
|
Quantity
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234 mL
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Type
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solvent
|
Smiles
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CN(C)C=O
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Name
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|
Quantity
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13.1 g
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Type
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catalyst
|
Smiles
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[Pd]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The solution was filtered through a pad of celite
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Type
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CONCENTRATION
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Details
|
The filtrate was concentrated
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Type
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CUSTOM
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Details
|
purified with silica gel chromatography (45% ethyl acetate/hexanes)
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Reaction Time |
72 h |
Name
|
|
Type
|
product
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Smiles
|
NC=1C=CC(=C(C1)CCC=1C=C(C=CC1)NC(OC(C)(C)C)=O)NC(=O)OC(C)(C)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |